molecular formula C21H27IO3 B12823055 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene

2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12823055
M. Wt: 454.3 g/mol
InChI Key: PSCAZRRRJRLJKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor followed by hydrolysis . The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent .

1-Iodo-2,3,4,5-tetramethylbenzene: can be prepared through electrophilic aromatic substitution reactions. The methyl groups can be introduced through alkylation reactions using methyl halides and a strong base .

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. For instance, the Friedel-Crafts acylation for 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid can be scaled up using industrial reactors with efficient mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: undergoes various chemical reactions, including:

1-Iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid can yield quinones, while nucleophilic substitution of 1-Iodo-2,3,4,5-tetramethylbenzene can produce various substituted benzenes .

Scientific Research Applications

2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: has applications in:

1-Iodo-2,3,4,5-tetramethylbenzene: is used in:

Comparison with Similar Compounds

2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: can be compared with other monoterpenoids such as menthol and thymol. These compounds share similar structural features but differ in their specific functional groups and biological activities .

1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated benzenes like iodobenzene and 1-iodo-3,5-dimethylbenzene. The presence of multiple methyl groups in 1-Iodo-2,3,4,5-tetramethylbenzene makes it unique in terms of its steric and electronic properties .

Properties

Molecular Formula

C21H27IO3

Molecular Weight

454.3 g/mol

IUPAC Name

2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C11H14O3.C10H13I/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14;1-6-5-10(11)9(4)8(3)7(6)2/h4-6,12H,1-3H3,(H,13,14);5H,1-4H3

InChI Key

PSCAZRRRJRLJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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